Olmesartan

Description

This compound belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, this compound's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. this compound also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEi) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. this compound is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as this compound have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Like other ARBs, this compound blockade of RAAS slows the progression of diabetic nephropathy due to its renoprotective effects. Orally available this compound is produced as the prodrug this compound medoxomil which is rapidly converted in vivo to the pharmacologically active this compound. It was developed by Daiichi Sankyo Pharmaceuticals and approved in 2002.

This compound is an Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Angiotensin 2 Receptor Antagonist.

This compound is an angiotensin II receptor blocker used in the therapy of hypertension. This compound is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.

This compound is a synthetic imidazole derivative and angiotensin II receptor antagonist with antihypertensive activity. This compound selectively binds to the angiotensin type 1 (AT1) receptor subtype in vascular smooth muscle and adrenal gland, thereby competing with angiotensin II for binding to the AT1 receptor. This prevents angiotensin II-induced vasoconstriction and interferes with angiotensin II-mediated aldosterone secretion, thereby decreasing aldosterone production and preventing aldosterone-stimulated sodium retention and potassium excretion.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

an active metabolite of CS 866

See also: this compound Medoxomil (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

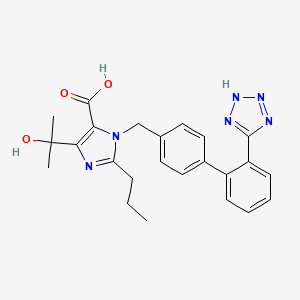

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRAEEWXHOVJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040571 | |

| Record name | Olmesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olmesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L | |

| Record name | Olmesartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmesartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Olmesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144689-24-7, 144689-63-4 | |

| Record name | Olmesartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmesartan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmesartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmesartan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olmesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.174.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLMESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W1IQP3U10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olmesartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Olmesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 180 °C | |

| Record name | Olmesartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Olmesartan's Mechanism of Action in Endothelial Cells: A Technical Guide

Abstract: Olmesartan, an angiotensin II receptor blocker (ARB), exerts significant protective effects on the vascular endothelium that extend beyond its primary antihypertensive action. This technical guide delineates the molecular mechanisms through which this compound modulates endothelial cell function. The core action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which inhibits a cascade of downstream pathological processes. Key pleiotropic effects include the attenuation of oxidative stress by reducing reactive oxygen species (ROS) production, enhancement of nitric oxide (NO) bioavailability via activation of the PI3K/Akt/eNOS pathway, suppression of inflammatory responses, and promotion of endothelial repair by mobilizing endothelial progenitor cells (EPCs). Furthermore, this compound has been shown to downregulate the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), thereby mitigating ox-LDL-induced apoptosis and endothelial injury. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams for researchers, scientists, and drug development professionals.

Core Mechanism: AT1 Receptor Blockade

The primary mechanism of this compound is the competitive and selective blockade of the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] In endothelial cells, angiotensin II (Ang II) binding to its AT1 receptor triggers a signaling cascade that promotes vasoconstriction, inflammation, oxidative stress, and cellular proliferation.[2][3] this compound's high affinity for the AT1 receptor prevents Ang II from binding, thereby inhibiting these detrimental downstream effects at their origin.[1] This blockade is the foundational step that leads to the diverse vasculoprotective properties of the drug.

Pleiotropic Effects on Endothelial Cells

Beyond its canonical role in blood pressure regulation, this compound exhibits multiple pleiotropic effects that collectively improve endothelial health. These effects are largely independent of its blood pressure-lowering capacity.[2][4][5]

Attenuation of Oxidative Stress

A major consequence of Ang II-AT1R signaling is the activation of NADPH oxidase, a primary source of reactive oxygen species (ROS) in the vasculature.[5] ROS, such as superoxide anions (O₂⁻), directly impair endothelial function by scavenging nitric oxide (NO) to form peroxynitrite, a highly damaging oxidant. This compound significantly reduces intracellular ROS production by inhibiting this Ang II-mediated pathway.[6][7][8] This antioxidant effect restores the balance of the cellular redox state and protects endothelial cells from oxidative injury.[6]

Enhancement of Nitric Oxide (NO) Bioavailability

This compound increases the bioavailability of NO, a critical vasodilator and anti-atherogenic molecule, through two primary routes.[4][9] First, by reducing ROS levels, it prevents the premature degradation of NO.[10] Second, evidence suggests this compound actively promotes NO synthesis by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS).[11][12] This upregulation is mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, which phosphorylates and activates eNOS.[13][14][15]

Table 1: Quantitative Effects of this compound on Oxidative Stress and NO Production

| Parameter Measured | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Intracellular ROS | HUVECs stimulated with oxidants | This compound significantly reduced ROS production to levels nearly equivalent to ROS inhibitors. | [6] |

| Nitric Oxide (NO) Release | Human Umbilical Vein ECs (HUVECs) | This compound (1 µM) increased maximal NO release by 30%, significantly more than other ARBs. | [11][12] |

| Plasma Superoxide Dismutase (SOD) Activity | Hypertensive HFpEF Patients | This compound treatment significantly increased SOD activity (2.39 to 3.06 U/mL, P=0.02). | [16] |

| Vascular O₂⁻ Production | Endothelin-1 Infused Rats | This compound prevented ET-1-induced increases in vascular superoxide production. | [8] |

| Serum eNOS and NO Levels | Carotid Atherosclerosis Patients | 3 months of this compound (20 mg/day) significantly increased serum levels of eNOS and NO. |[13][14] |

Anti-Inflammatory Effects

Endothelial dysfunction is closely linked to vascular inflammation. Ang II promotes an inflammatory phenotype in endothelial cells, characterized by the expression of adhesion molecules (e.g., ICAM-1) and the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1).[4][17] These molecules facilitate the recruitment and adhesion of leukocytes to the vessel wall, an early step in atherosclerosis.[17] this compound suppresses these inflammatory reactions by inhibiting the Ang II-AT1R-ROS axis, which in turn reduces the activation of pro-inflammatory transcription factors like NF-κB.[7][18]

Table 2: Quantitative Effects of this compound on Inflammatory Markers

| Parameter Measured | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Serum hs-CRP, hs-TNF-α, IL-6, MCP-1 | Hypertensive Patients (EUTOPIA study) | This compound (20 mg/d for 12 weeks) significantly reduced serum levels compared to placebo. | [4] |

| MCP-1 Expression | Microvascular ECs exposed to AGEs | This compound significantly reduced the expression levels of MCP-1. | [7] |

| ICAM-1 Expression | Microvascular ECs exposed to AGEs | this compound suppressed ICAM-1 expression and subsequent T-cell adhesion. |[7] |

Modulation of Apoptosis via LOX-1 Signaling

Oxidized low-density lipoprotein (ox-LDL) is a key driver of endothelial apoptosis and dysfunction. It exerts its effects largely through the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[18][19] Activation of LOX-1 by ox-LDL triggers downstream signaling, including the phosphorylation of p38 MAPK, leading to the upregulation of pro-apoptotic genes like Bax and Caspase-3 and the downregulation of the anti-apoptotic gene Bcl-2.[18] Studies have demonstrated that this compound can significantly attenuate ox-LDL-induced endothelial cell injury by downregulating the expression of the LOX-1 receptor itself.[18][19] This action disrupts the apoptotic signaling cascade and preserves endothelial cell viability.

Promotion of Endothelial Repair

This compound has been shown to increase the number and improve the function of circulating endothelial progenitor cells (EPCs).[2][5][13] EPCs are bone marrow-derived cells that can differentiate into mature endothelial cells, contributing to the repair of damaged endothelium and neovascularization.[5] By promoting EPC mobilization, migration, adhesion, and proliferation, this compound supports the endogenous capacity for vascular repair, which is crucial for maintaining endothelial integrity.[13][14] This effect is also linked to the activation of the PI3K/Akt/eNOS signaling pathway.[14]

Key Experimental Protocols

The findings described above are based on a variety of in vitro and in vivo experimental models. Below are summarized protocols for key assays used to elucidate this compound's effects on endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model. Cells are cultured in appropriate endothelial growth medium. For experiments, cells are seeded in multi-well plates and grown to near confluence before being serum-starved for several hours.[6]

-

Measurement of Intracellular ROS:

-

Protocol: After pre-treatment with this compound or vehicle, cells are stimulated with an oxidant (e.g., Ang II, H₂O₂, advanced glycation end products).[6][7] They are then incubated with an ROS-sensitive fluorescent dye such as CM-H2DCFDA or dihydroethidium.[6][7]

-

Analysis: The mean fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[6]

-

-

Western Blot Analysis for Protein Expression/Phosphorylation:

-

Protocol: Endothelial cells are treated as required, then lysed to extract total protein. Protein concentrations are quantified (e.g., using a BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Analysis: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-Akt, p-eNOS, LOX-1, Bax, Bcl-2) and a loading control (e.g., GAPDH).[13][19] After incubation with a corresponding secondary antibody, protein bands are visualized using chemiluminescence and quantified by densitometry.[13]

-

-

Nitric Oxide (NO) Measurement:

-

Protocol: NO release from endothelial cells can be measured directly using electrochemical nanosensors placed in close proximity to the cells.[12] Alternatively, NO production can be assessed indirectly by measuring its stable metabolites, nitrate and nitrite (NOx), in the cell culture supernatant using the Griess reagent.[14]

-

Analysis: For nanosensors, real-time amperometric recordings provide direct quantification. For the Griess assay, absorbance is read on a spectrophotometer and compared to a standard curve.[12][14]

-

-

Endothelial Progenitor Cell (EPC) Assays:

-

Protocol: EPCs are isolated from peripheral blood. For functional assays, cells are treated with this compound's active metabolite (RNH-6270).

-

Analysis:

-

Conclusion

The mechanism of action of this compound in endothelial cells is multifaceted, extending well beyond its function as an AT1 receptor antagonist for blood pressure control. By mitigating oxidative stress, enhancing nitric oxide bioavailability, suppressing inflammation, inhibiting apoptosis, and promoting endothelial repair, this compound exerts comprehensive vasculoprotective effects.[4][20] These pleiotropic actions collectively address the core drivers of endothelial dysfunction, positioning this compound as a therapeutic agent that not only manages hypertension but also targets the underlying pathophysiology of cardiovascular diseases like atherosclerosis. This in-depth understanding of its molecular interactions within endothelial cells is critical for optimizing its clinical application and for the development of future vascular-targeted therapies.

References

- 1. What is the mechanism of this compound Medoxomil? [synapse.patsnap.com]

- 2. Effect of angiotensin receptor blockade on endothelial function: focus on this compound medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Impact of this compound on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of angiotensin receptor blockade on endothelial function: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects endothelial cells against oxidative stress-mediated cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound blocks inflammatory reactions in endothelial cells evoked by advanced glycation end products by suppressing generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Improves Endothelin-Induced Hypertension and Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on endothelial progenitor cell mobilization and function in carotid atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound reverses not only vascular endothelial dysfunction but cardiac diastolic dysfunction in hypertensive patients with heart failure with preserved ejection fraction — ORION study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimal therapeutic strategy for treating patients with hypertension and atherosclerosis: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Attenuates the Impairment of Endothelial Cells Induced by Oxidized Low Density Lipoprotein through Downregulating Expression of LOX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

The Pharmacokinetics and Metabolism of Olmesartan in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of olmesartan, an angiotensin II receptor antagonist, specifically in rat models. The information presented herein is curated from a range of scientific studies to support preclinical research and drug development efforts.

Executive Summary

This compound is primarily administered as its prodrug, this compound medoxomil, which undergoes rapid and complete hydrolysis to the active metabolite, this compound, during absorption. In rats, this compound exhibits linear pharmacokinetics over the therapeutic dose range. The metabolism of this compound is minimal, with the parent compound being the major circulating entity. Elimination is predominantly through biliary excretion into the feces, with a lesser contribution from urinary excretion. Transporters such as the multidrug resistance-associated protein 2 (Mrp2), P-glycoprotein, and organic anion-transporting polypeptides (OATPs) play a crucial role in its disposition.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in rats has been characterized in several studies. The following tables summarize key parameters following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Male Wistar Rats Following a Single Intravenous Administration.[1]

| Parameter | 1 mg/kg |

| Cmax (µg/mL) | 10.69 |

| t½ (hr) | 0.80 |

| AUC (µg·h/mL) | 4.43 |

Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats Following a Single Oral Administration of this compound Medoxomil (Suspension).[1]

| Parameter | 5 mg/kg | 10 mg/kg |

| Cmax (µg/mL) | 1.02 | 1.43 |

| Tmax (hr) | 2.50 | 2.00 |

| t½ (hr) | 2.09 | 2.34 |

| AUC (µg·h/mL) | 4.92 | 11.10 |

| Bioavailability (%) | 27.8 | 31.3 |

Table 3: Pharmacokinetic Parameters of this compound in Male Wistar Rats Following a Single Oral Administration of this compound (Suspension).[1]

| Parameter | 5 mg/kg |

| Cmax (µg/mL) | 0.32 |

| Tmax (hr) | 2.50 |

| t½ (hr) | 1.99 |

| AUC (µg·h/mL) | 1.47 |

| Bioavailability (%) | 6.6 |

Table 4: Comparison of this compound Pharmacokinetics in Male Wistar Rats After a Single 5 mg/kg Oral Dose of this compound Medoxomil in Different Formulations.[1]

| Parameter | Suspension | Solution |

| AUC (µg·h/mL) | 6.20 | 13.18 |

| Bioavailability (%) | 35 | 74 |

Table 5: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats After a Single Oral Administration of this compound Medoxomil (2 mg/kg).

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) |

| Suspension | 62 | ~2.0 (estimated from graph) | ~400 (estimated from graph) | 100 |

| SMEDDS | 161-168 | 0.2 | ~680 (estimated from graph) | ~170[1] |

Note: Some values in Table 5 are estimated from graphical representations in the source material.

Absorption and Distribution

This compound medoxomil is rapidly absorbed and completely converted to this compound by esterases in the gastrointestinal tract and/or during the absorption process.[2] Food does not significantly affect the bioavailability of this compound.[3]

The volume of distribution of this compound in rats is relatively low, suggesting limited extravascular tissue distribution.[3] this compound exhibits high plasma protein binding (99%).[3]

Studies in rats have shown that this compound poorly penetrates the blood-brain barrier.[3] However, it does cross the placental barrier and is distributed to the fetus.[3][4] this compound is also secreted at low concentrations into the milk of lactating rats.[3][4]

Metabolism

Following the complete conversion of the prodrug, this compound medoxomil, to its active form, this compound undergoes virtually no further metabolism.[3] Studies have confirmed that cytochrome P450 enzymes are not involved in the metabolism of this compound.[3] In some instances, a glucuronic acid conjugate of this compound has been detected as a minor metabolite.[5]

Excretion

This compound is eliminated through a dual pathway of renal and biliary excretion.[2] In rats, the primary route of elimination is via biliary excretion into the feces.[6] Approximately 35% to 50% of the absorbed dose is recovered in the urine, with the remainder eliminated in the feces.[3][7]

The biliary excretion of this compound in rats is an active process mediated by transporters. Studies have identified the multidrug resistance-associated protein 2 (Mrp2) as the main transporter responsible for its secretion into bile, with a partial contribution from P-glycoprotein.[6][8] The involvement of Mrp2 was demonstrated in studies using Eisai hyperbilirubinemic rats (EHBR), a strain deficient in Mrp2, which showed markedly delayed biliary excretion of this compound.[6][8]

The hepatic uptake of this compound is also transporter-mediated, involving organic anion-transporting polypeptides (OATPs).

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental design for an oral pharmacokinetic study of this compound medoxomil in rats is as follows:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[5] Animals are typically fasted overnight before drug administration.

-

Dosing: this compound medoxomil is suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution.[5] The drug is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from the tail vein or via cardiac puncture upon sacrifice.[5] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

In Vitro Metabolism using Rat Liver S9 Fractions

This in vitro assay is used to assess the metabolic stability of this compound medoxomil:

-

Materials: Rat liver S9 fractions, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.4).

-

Incubation: this compound medoxomil is incubated with the rat liver S9 fractions in the presence of the NADPH regenerating system at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent such as acetonitrile.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound medoxomil and the formation of this compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to determine its metabolic stability.

Biliary Excretion Study in Rats

This experimental setup is used to investigate the biliary excretion of this compound:

-

Animal Model: Male Sprague-Dawley rats are anesthetized, and their common bile duct is cannulated for bile collection. A cannula may also be placed in the femoral vein for drug administration.[8]

-

Drug Administration: A tracer dose of radiolabeled ([14C]) this compound or a standard dose of unlabeled this compound is administered intravenously.[8]

-

Sample Collection: Bile samples are collected at specified intervals. Blood samples may also be collected to determine plasma concentrations.

-

Analysis: The concentration of this compound and any metabolites in the bile and plasma is quantified.

-

Inhibitor Studies: To identify the transporters involved, the experiment can be repeated with the co-administration of known inhibitors of specific transporters (e.g., sulfobromophthalein for Mrp2, vinblastine for P-glycoprotein).[6]

Visualizations

Experimental Workflow for a Rat Oral Pharmacokinetic Study

Caption: Workflow of a typical oral pharmacokinetic study of this compound medoxomil in rats.

Metabolic Pathway of this compound Medoxomil in Rats

Caption: Primary metabolic conversion of this compound medoxomil to this compound in rats.

References

- 1. Solubilized formulation of this compound medoxomil for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic and metabolic profile of this compound medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. DailyMed - this compound MEDOXOMIL tablet, film coated [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Biliary excretion of this compound, an anigotensin II receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biliary excretion of this compound, an anigotensin II receptor antagonist, in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Synthesis and Characterization of Olmesartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) widely used in the management of hypertension. This document details the synthetic pathways, analytical methodologies for characterization and impurity profiling, and the pharmacological mechanism of action, presenting a valuable resource for professionals in the field of pharmaceutical sciences.

Synthesis of this compound Medoxomil

The synthesis of this compound medoxomil is a multi-step process that involves the construction of the imidazole core, followed by N-alkylation with the biphenyl tetrazole moiety, and finally, esterification to yield the medoxomil prodrug. A commonly employed synthetic strategy is outlined below.[1][2]

A key intermediate, trityl this compound ethyl ester, is synthesized via an N-alkylation reaction.[3] The final step involves the deprotection of the trityl group to yield this compound medoxomil.[1][2] A high purity of 99.9% with an overall yield of 62% has been reported for certain optimized processes.[1]

Synthetic Pathway

The following diagram illustrates a representative synthetic pathway for this compound medoxomil.

Synthesis of Key Impurities

During the synthesis and storage of this compound medoxomil, several process-related and degradation impurities can be formed. The identification, synthesis, and characterization of these impurities are crucial for ensuring the quality and safety of the drug product.[4][5] Common impurities include this compound acid, 4-acetyl this compound, 5-acetyl this compound, and dehydro this compound.[4][5]

-

This compound Acid: Formed by the hydrolysis of the medoxomil ester.[4]

-

Dehydro this compound: Can be formed under certain stress conditions through a dehydration reaction.[6][7]

Characterization of this compound Medoxomil

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound medoxomil.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for the determination of purity, assay, and impurity profiling of this compound medoxomil.[8][9]

Table 1: Typical HPLC/UPLC Method Parameters for this compound Medoxomil Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

| Column | Symmetry C18, 150 mm × 4.6 mm, 5µm[10] | Eurosphere 100 RP C18, 250 × 4.6 mm, 5 µm[11] | Waters Acquity UPLC BEH C18, 100 X 2.1 mm, 1.7 µm[9] |

| Mobile Phase | Phosphate buffer, Acetonitrile, and Milli Q water[10] | Methanol–0.05% o-phosphoric acid (60:40 v/v)[11] | pH 3.4 Buffer: Acetonitrile (60:40% v/v)[9] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[11] | 0.3 mL/min[9] |

| Detection | UV at 215 nm[10] | UV at 270 nm[11] | UV at 250 nm[9] |

| Retention Time | ~12 min[10] | 7.1 min[11] | 3.418 min[9] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound medoxomil and its related substances.

Table 2: Spectroscopic Data for this compound Medoxomil

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆) | δ 0.90 (t, J = 7.5 Hz, 3H), 1.60–1.79 (m, 2H), 2.60 (t, J = 7.4 Hz, 2H), 3.78 (s, 3H), 3.8 (s, 3H), 13.10 (bs, 1H)[2] |

| FT-IR (KBr) | 3443, 1734 cm⁻¹[2] |

| Mass Spectrometry (MS) | Molecular Formula: C₂₉H₃₀N₆O₆, Molecular Weight: 558.59[9] |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound medoxomil, such as its melting point and decomposition temperature.

Table 3: Thermal Analysis Data for this compound Medoxomil

| Technique | Observation |

| Melting Point | 180–182 °C[2] |

| DSC | A sharp endothermic peak with a maximum at 185 °C, corresponding to the melting of the drug substance, is observed.[12] This is followed by an exothermic peak at 234 °C, attributed to decomposition.[12] |

| TGA | Decomposition starts around 226 °C.[12] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to assess the intrinsic stability of this compound medoxomil and to develop stability-indicating analytical methods.[6][10]

Protocol:

-

Acid Hydrolysis: A solution of this compound medoxomil is treated with 1N HCl and heated at 60°C for a specified duration.[6][10] The solution is then neutralized before analysis.

-

Base Hydrolysis: The drug solution is subjected to 1N NaOH at 60°C.[10] The reaction is quenched by neutralization.

-

Oxidative Degradation: this compound medoxomil is exposed to a solution of 3% H₂O₂ at room temperature.[10]

-

Thermal Degradation: The solid drug substance or its solution is exposed to elevated temperatures (e.g., 60°C).[10]

-

Photolytic Degradation: The drug is exposed to light as per ICH Q1B guidelines.[10]

HPLC Method for Purity and Assay

Protocol:

-

Preparation of Mobile Phase: Prepare the mobile phase as specified in Table 1. For instance, a mixture of a phosphate buffer and an organic modifier like acetonitrile.

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound medoxomil reference standard in a suitable diluent to obtain a standard solution of known concentration.

-

Sample Preparation: Prepare the sample solution by dissolving the drug substance or the powdered tablets in the diluent to achieve a concentration within the linear range of the method.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.

Mechanism of Action

This compound medoxomil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, this compound, during absorption from the gastrointestinal tract.[13][14][15] this compound is a selective angiotensin II receptor blocker (ARB) that exerts its antihypertensive effect by blocking the binding of angiotensin II to the AT₁ receptor in vascular smooth muscle.[15][16][17][18] This inhibition leads to vasodilation and a reduction in blood pressure.[15]

The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in blood pressure regulation.[15] this compound's blockade of the AT₁ receptor disrupts this pathway, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[16][17]

References

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug this compound Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ijrpb.com [ijrpb.com]

- 10. Development and Validation of Stability Indicating LC Method for this compound Medoxomil [scirp.org]

- 11. RP-LC and HPTLC Methods for the Determination of this compound Medoxomil and Hydrochlorothiazide in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Host–Guest Complexation of this compound Medoxomil by Heptakis(2,6-di-O-methyl)-β-cyclodextrin: Compatibility Study with Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and characterization of nanosuspensions of this compound medoxomil for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. What is the mechanism of this compound Medoxomil? [synapse.patsnap.com]

- 16. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. homehealthpatienteducation.com [homehealthpatienteducation.com]

Olmesartan's Target Engagement: An In-depth Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of olmesartan, a potent and selective angiotensin II receptor blocker (ARB). A deep understanding of its interaction with the angiotensin II type 1 (AT1) receptor is critical for its therapeutic application in managing hypertension and other cardiovascular diseases. This document details this compound's binding affinity, its remarkable selectivity profile, the experimental methodologies used to determine these parameters, and the key signaling pathways it modulates.

Core Executive Summary

This compound is a high-affinity antagonist of the angiotensin II type 1 (AT1) receptor, demonstrating a pronounced selectivity over the angiotensin II type 2 (AT2) receptor. This specificity is fundamental to its mechanism of action, which involves the blockade of the renin-angiotensin-aldosterone system (RAAS). This compound's binding to the AT1 receptor is characterized by slow dissociation kinetics, contributing to its long-lasting therapeutic effects. This guide synthesizes key quantitative data, experimental protocols, and visual representations of the molecular interactions and signaling cascades central to this compound's pharmacology.

Target Binding Affinity of this compound

This compound exhibits a high affinity for the human AT1 receptor. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitor constant (Ki). Lower values for these parameters indicate a higher binding affinity.

| Parameter | Reported Value (nM) | Cell Line/Tissue | Radioligand | Reference |

| IC50 | 7.7 | Bovine adrenal cortical membranes | [¹²⁵I]-Angiotensin II | [1] |

| IC50 | 6.7 | Human AT1 receptors | Not Specified | |

| IC50 | ~1 (as active metabolite) | Not Specified | Not Specified | [2] |

| Kd | 2.3 | CHO-hAT1 cells | [³H]this compound | [3] |

Table 1: this compound Binding Affinity for the AT1 Receptor. This table summarizes various reported binding affinity values for this compound to the AT1 receptor from different experimental systems.

Target Selectivity Profile

A key pharmacological feature of this compound is its exceptional selectivity for the AT1 receptor over the AT2 receptor. This high degree of selectivity minimizes off-target effects and contributes to its favorable safety profile.

| Receptor Subtype | Binding Affinity/Selectivity Ratio | Comments | Reference |

| AT1 Receptor | High Affinity | Primary therapeutic target. | [4][5] |

| AT2 Receptor | >12,500-fold lower affinity than for AT1 | This compound demonstrates a profound selectivity for the AT1 receptor subtype. | [5][6] |

| Other GPCRs | No significant cross-reactivity | Docking simulations suggest a lack of significant binding to other G-protein coupled receptors. | [7] |

Table 2: this compound Selectivity Profile. This table highlights the remarkable selectivity of this compound for the AT1 receptor compared to the AT2 receptor and other GPCRs.

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on well-established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the IC50 value of a test compound (unlabeled this compound) by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the AT1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human AT1 receptor (e.g., CHO-hAT1 cells).

-

Radioligand: [³H]this compound or ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., candesartan).

-

Assay Buffer: Tris-based buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Determination of Non-specific Binding: In parallel wells, incubate the membranes and radioligand with a saturating concentration of an unlabeled antagonist to determine non-specific binding.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the AT1 receptor.

Objective: To characterize the binding of a radioligand to the AT1 receptor by determining its affinity (Kd) and the receptor density (Bmax).

Procedure:

-

Incubation: Incubate cell membranes with increasing concentrations of the radioligand (e.g., [³H]this compound).

-

Non-specific Binding: For each concentration of radioligand, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

Equilibration, Termination, and Quantification: Follow the same steps as in the competition binding assay.

-

Data Analysis: Plot the specific binding against the concentration of the radioligand. The data can be analyzed using non-linear regression to a one-site binding model to directly determine Kd and Bmax.

Visualizing Molecular Interactions and Pathways

AT1 Receptor Signaling Pathway

Angiotensin II binding to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and aldosterone secretion. This compound blocks this pathway at the receptor level.

Caption: AT1 receptor signaling pathway and the inhibitory action of this compound.

Radioligand Competition Binding Assay Workflow

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the IC50 of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. This compound: 360-degree Perspectives Befitting an Angiotensin Receptor Blocker [japi.org]

- 7. This compound compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Mechanisms of Olmesartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan, an angiotensin II receptor blocker (ARB), is widely recognized for its antihypertensive properties. Beyond its effects on blood pressure regulation, a growing body of in vitro evidence elucidates its direct anti-inflammatory and antioxidant capabilities. These pleiotropic effects suggest potential therapeutic applications in a range of inflammatory-mediated diseases. This technical guide provides an in-depth overview of the key in vitro studies that have explored the anti-inflammatory mechanisms of this compound, focusing on its impact on critical signaling pathways, reduction of oxidative stress, and inhibition of pro-inflammatory mediators in various cell types. The information is presented to facilitate further research and drug development efforts in this promising area.

Core Anti-inflammatory Effects of this compound: In Vitro Evidence

This compound exerts its anti-inflammatory effects through several key mechanisms that have been demonstrated in a variety of cell culture models. These include the suppression of reactive oxygen species (ROS) production, modulation of critical inflammatory signaling pathways such as NF-κB and MAPK, and the subsequent reduction in the expression and secretion of pro-inflammatory cytokines and chemokines.

Table 1: Quantitative Analysis of this compound's Anti-inflammatory Effects in Endothelial Cells

| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Result | Citation |

| Microvascular Endothelial Cells | Advanced Glycation End Products (AGEs) | Not specified | ROS Generation | Significantly inhibited | [1] |

| Microvascular Endothelial Cells | Advanced Glycation End Products (AGEs) | Not specified | Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced expression | [1] |

| Human Aortic Endothelial Cells | Hydrogen Peroxide (H₂O₂) | Not specified | LOX-1 Expression | Reduced upregulation | |

| Cultured Endothelial Cells | Oxidized Low-Density Lipoprotein (ox-LDL) | 10⁻⁵ M | p38 MAPK Phosphorylation | Significantly suppressed | |

| Cultured Endothelial Cells | Oxidized Low-Density Lipoprotein (ox-LDL) | 10⁻⁵ M | Lactate Dehydrogenase (LDH) Synthesis | Significantly suppressed |

Table 2: Quantitative Analysis of this compound's Effects on Fibrosis and Related Mediators in Hepatic Stellate Cells

| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Result | Citation |

| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Proliferation | Blocked | [2][3] |

| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Collagen Synthesis | Blocked | [2][3] |

| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Transforming Growth Factor-β1 (TGF-β1) | Upregulation blocked | [2][3] |

| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Connective Tissue Growth Factor (CTGF) | Upregulation blocked | [2][3] |

Table 3: Quantitative Analysis of this compound's Effects on Inflammatory Signaling in Chondrocytes and Adipocytes

| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Result | Citation |

| Human T/C-28a2 Chondrocytes | Interleukin-29 (IL-29) | 1.0 µM and 3.0 µM | Nuclear NF-κB p65 | Greatly reversed increase | [4][5] |

| Human T/C-28a2 Chondrocytes | Interleukin-29 (IL-29) | 1.0 µM and 3.0 µM | Phosphorylated IκBα | Dramatically reversed upregulation | [4] |

| 3T3-L1 Adipocytes | Angiotensin II (Ang II) (1 µmol/l) | 10 µmol/l | p-p38 MAPK levels | Restored reduced levels | [6] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with key signaling cascades that are central to the inflammatory response. The following diagrams illustrate the points of intervention by this compound within the NF-κB and p38 MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In vitro studies in human chondrocytes have demonstrated that this compound can suppress the activation of this pathway induced by inflammatory stimuli such as Interleukin-29.[4][5]

References

- 1. This compound blocks inflammatory reactions in endothelial cells evoked by advanced glycation end products by suppressing generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An angiotensin II type 1 receptor antagonist, this compound medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An angiotensin II type 1 receptor antagonist, this compound medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The protective effects of this compound against interleukin-29 (IL-29)-induced type 2 collagen degradation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protective effects of this compound against interleukin-29 (IL-29)-induced type 2 collagen degradation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Olmesartan's Role in Angiotensin II Receptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan, an angiotensin II receptor blocker (ARB), is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] Its primary therapeutic application is in the management of hypertension.[1] Beyond its well-established blood pressure-lowering effects, this compound exhibits a complex pharmacological profile, influencing a multitude of intracellular signaling pathways. This technical guide provides a comprehensive overview of this compound's mechanism of action at the molecular level, focusing on its interaction with the AT1 receptor and the subsequent modulation of downstream signaling cascades. This document delves into quantitative pharmacological data, detailed experimental methodologies, and visual representations of the involved pathways to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism of Action: AT1 Receptor Blockade and Inverse Agonism

Angiotensin II, a potent vasoconstrictor, exerts its physiological effects primarily through the G-protein coupled AT1 receptor.[2] this compound competitively and insurmountably antagonizes the AT1 receptor, preventing angiotensin II from binding and initiating downstream signaling.[3] Notably, this compound possesses a high affinity for the AT1 receptor, with a selectivity over 12,500-fold greater than for the AT2 receptor.[1]

A key characteristic of this compound is its inverse agonist activity.[4][5] Unlike a neutral antagonist that only blocks the action of an agonist, an inverse agonist can inhibit the basal, constitutive activity of a receptor in the absence of an agonist.[5] This property of this compound is significant as the AT1 receptor can be activated by mechanical stress, independent of angiotensin II.[5] this compound's inverse agonism helps to stabilize the inactive conformation of the AT1 receptor, thereby suppressing both agonist-induced and agonist-independent signaling.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological profile of this compound, allowing for comparison with other commonly used angiotensin receptor blockers.

Table 1: Comparative Binding Affinities (Ki) and Potencies (IC50) of Angiotensin Receptor Blockers for the AT1 Receptor

| Angiotensin Receptor Blocker | Binding Affinity (pKi) | IC50 (nM) | Reference(s) |

| This compound | - | 7.7 | [6] |

| Candesartan | 8.61 ± 0.21 | - | [7] |

| Telmisartan | 8.19 ± 0.04 | - | [7] |

| Valsartan | 7.65 ± 0.12 | - | [7] |

| Losartan | 7.17 ± 0.07 | 92 | [6][7] |

| EXP3174 (active metabolite of Losartan) | - | 16 | [6] |

Note: Data from different sources may not be directly comparable due to variations in experimental conditions. pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Comparative Antihypertensive Efficacy of this compound

| Comparison | Dosage | Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |

| This compound vs. Losartan | This compound 20 mg vs. Losartan 50 mg | This compound showed significantly greater reductions in mean 24-hour ambulatory DBP (8.5 mmHg vs. 6.2 mmHg) and SBP (12.5 mmHg vs. 9.0 mmHg). | [8] |

| This compound vs. Valsartan | This compound 20 mg vs. Valsartan 80 mg | This compound showed significantly greater reductions in mean 24-hour ambulatory DBP (8.5 mmHg vs. 5.6 mmHg) and SBP (12.5 mmHg vs. 8.1 mmHg). | [8] |

| This compound vs. Irbesartan | This compound 20 mg vs. Irbesartan 150 mg | Reductions in mean 24-hour ambulatory DBP (8.5 mmHg vs. 7.4 mmHg) and SBP (12.5 mmHg vs. 11.3 mmHg) were similar. | [8] |

Signaling Pathways Modulated by this compound

This compound's blockade of the AT1 receptor leads to the modulation of numerous downstream signaling pathways. These can be broadly categorized into G-protein dependent and G-protein independent (e.g., β-arrestin mediated) pathways.

G-Protein Dependent Signaling

Upon activation by angiotensin II, the AT1 receptor couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound effectively blocks this entire cascade.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The AT1 receptor can also activate several MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are crucial in regulating cell growth, differentiation, inflammation, and apoptosis. This compound has been shown to inhibit Angiotensin II-induced activation of Src, ERK1/2, and JNK.[9]

Reactive Oxygen Species (ROS) Production

Angiotensin II is a potent stimulator of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in vascular cells.[10] This oxidative stress contributes to endothelial dysfunction and vascular inflammation. This compound has been demonstrated to suppress NADPH oxidase activity and reduce ROS production.[10]

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade activated by the AT1 receptor, playing a role in inflammation and cellular proliferation. This compound has been shown to modulate this pathway, contributing to its anti-inflammatory effects.

TGF-β1/Smad Pathway

Transforming growth factor-beta 1 (TGF-β1) is a key profibrotic cytokine involved in tissue remodeling and fibrosis. Angiotensin II can stimulate the production of TGF-β1, which then signals through the Smad pathway. This compound has been shown to inhibit the activation of the TGF-β1/Smad2/3 signaling pathway, which may contribute to its organ-protective effects.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on angiotensin II receptor signaling.

AT1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and potency (IC50) of this compound for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor (e.g., from CHO-K1 cells)

-

Radioligand (e.g., [3H]this compound or a suitable labeled angiotensin II analog)

-

Unlabeled this compound and other competing ARBs

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the AT1 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A range of concentrations of unlabeled this compound or other competing ligands.

-

A fixed concentration of the radioligand.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional consequence of Gq-protein activation by quantifying the accumulation of inositol phosphates.

Materials:

-

Cells expressing the AT1 receptor (e.g., HEK293 cells)

-

[3H]-myo-inositol

-

Agonist (Angiotensin II)

-

Antagonist (this compound)

-

LiCl solution

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Plate cells and label them overnight with [3H]-myo-inositol in inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Treatment: Add this compound at various concentrations and incubate for a defined period. Then, stimulate the cells with angiotensin II.

-

Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid).

-

Separation: Neutralize the extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.

-

Elution and Quantification: Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the data and plot the response as a function of agonist/antagonist concentration to determine EC50 or IC50 values.

Western Blot Analysis for ERK1/2 Phosphorylation

This technique is used to assess the activation state of the ERK1/2 signaling pathway by detecting the phosphorylated (active) form of the ERK1/2 proteins.

Materials:

-

Cells expressing the AT1 receptor

-

Angiotensin II and this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat them with this compound followed by stimulation with angiotensin II for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

Conclusion

This compound's therapeutic efficacy extends beyond simple AT1 receptor antagonism. Its potent, insurmountable binding and, notably, its inverse agonist properties contribute to a comprehensive blockade of angiotensin II-mediated signaling. By attenuating a wide array of downstream pathways, including Gq-protein signaling, various MAPK cascades, ROS production, and pro-inflammatory and pro-fibrotic pathways like JAK/STAT and TGF-β1/Smad, this compound exerts pleiotropic effects that are of significant interest in cardiovascular and renal protection. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced molecular pharmacology of this compound and other angiotensin receptor blockers, facilitating the development of next-generation therapeutics with enhanced efficacy and targeted actions.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antagonizing the angiotensin II subtype 1 receptor: a focus on this compound medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism underlying inverse agonist of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review of the structural and functional features of this compound medoxomil, an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Comparative Efficacy of this compound, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of AT-1R/CHOP-JNK-Caspase12 pathway by this compound treatment attenuates ER stress-induced renal apoptosis in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 11. This compound alleviates SARS-CoV-2 envelope protein induced renal fibrosis by regulating HMGB1 release and autophagic degradation of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Olmesartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension. Its efficacy is intrinsically linked to its unique molecular structure and resulting chemical properties, which dictate its mechanism of action, pharmacokinetic profile, and formulation characteristics. This technical guide provides a comprehensive overview of the molecular and chemical attributes of this compound and its prodrug, this compound medoxomil, intended for an audience of researchers, scientists, and drug development professionals.

Molecular Structure

This compound is administered orally as the prodrug, this compound medoxomil. This ester prodrug is rapidly and completely hydrolyzed in the gastrointestinal tract to its active metabolite, this compound.

This compound Medoxomil is chemically described as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate.[1]

This compound , the active metabolite, is 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid.

The key structural features of this compound include:

-

Imidazole Ring: A central heterocyclic ring that serves as the core scaffold.

-

Propyl Group: An alkyl chain at the 2-position of the imidazole ring.

-

Hydroxyisopropyl Group: A substituent at the 4-position of the imidazole ring, which plays a role in receptor binding.

-

Biphenyl-tetrazole Moiety: A critical component for potent and selective antagonism of the AT1 receptor. The acidic tetrazole ring mimics the carboxylate or phenolic group of angiotensin II.

-

Carboxylic Acid Group (this compound): The acidic functional group at the 5-position of the imidazole ring, essential for receptor interaction.

-

Medoxomil Ester Group (this compound Medoxomil): This ester linkage at the 5-position of the imidazole ring enhances the oral bioavailability of the molecule. It is cleaved in vivo to unmask the active carboxylic acid.

Diagram: Conversion of this compound Medoxomil to this compound

References

The Genesis of an Angiotensin II Receptor Blocker: A Technical Guide to the Discovery and Development of Olmesartan Medoxomil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan medoxomil, a potent and selective angiotensin II receptor blocker (ARB), represents a significant advancement in the management of hypertension. Developed by Sankyo Pharma Inc. and first approved by the U.S. Food and Drug Administration (FDA) in 2002, its journey from discovery to clinical application is a testament to modern drug design and development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical development of this compound medoxomil. Detailed experimental protocols for key preclinical and manufacturing processes are provided, alongside a thorough compilation of quantitative data from pivotal studies. Visualizations of its pharmacological pathway, chemical synthesis, and developmental workflow are included to offer a clear and multifaceted understanding of this important therapeutic agent.

Discovery and Developmental History